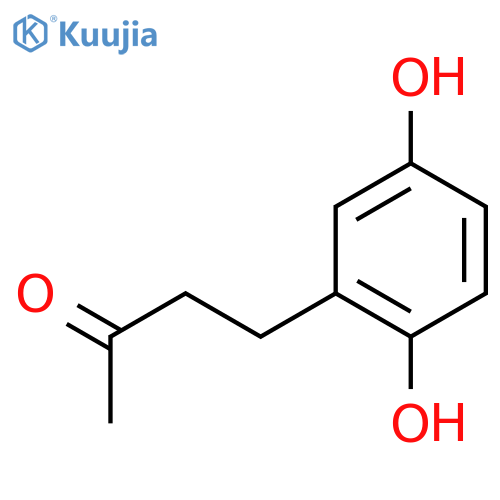Cas no 61844-34-6 (4-(2,5-dihydroxyphenyl)butan-2-one)

61844-34-6 structure
商品名:4-(2,5-dihydroxyphenyl)butan-2-one
4-(2,5-dihydroxyphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 4-(2,5-dihydroxyphenyl)-
- 4-(2,5-dihydroxyphenyl)butan-2-one
- SCHEMBL6160355
- EN300-1865330
- 61844-34-6
-
- インチ: InChI=1S/C10H12O3/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6,12-13H,2-3H2,1H3
- InChIKey: CEVDMXDZQZKFTJ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCC1=C(C=CC(=C1)O)O
計算された属性
- せいみつぶんしりょう: 180.07866
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 57.53
4-(2,5-dihydroxyphenyl)butan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865330-1.0g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1865330-5g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1865330-10.0g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1865330-0.05g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1865330-5.0g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1865330-0.1g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1865330-1g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1865330-2.5g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1865330-0.25g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1865330-0.5g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.5g |
$1165.0 | 2023-09-18 |
4-(2,5-dihydroxyphenyl)butan-2-one 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
61844-34-6 (4-(2,5-dihydroxyphenyl)butan-2-one) 関連製品
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
